2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate
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Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes nitrophenyl, dichlorophenyl, and oxoethoxy groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate involves multiple steps, including nitration, esterification, and amidation reactions. The nitration process typically involves the use of mixed acids, such as nitric acid and sulfuric acid, under controlled temperature and reaction conditions . The esterification and amidation steps require specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction temperature, residence time, and mass transfer efficiency, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine or iron.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or dichlorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrazine, and iron. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group results in the formation of amino derivatives, while substitution reactions can yield a variety of functionalized compounds.
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate is unique due to its combination of nitrophenyl, dichlorophenyl, and oxoethoxy groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
649578-79-0 |
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Molecular Formula |
C27H20Cl2N2O9 |
Molecular Weight |
587.4 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 4-[[4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C27H20Cl2N2O9/c28-18-6-9-21(22(29)13-18)24(33)15-39-26(35)11-10-25(34)30-19-7-4-16(5-8-19)27(36)40-14-23(32)17-2-1-3-20(12-17)31(37)38/h1-9,12-13H,10-11,14-15H2,(H,30,34) |
InChI Key |
QDCVWBSGYMJFBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)OCC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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